N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea
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Overview
Description
N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N’-(2,4-difluorophenyl)urea is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a dihydropyridinyl moiety, and a difluorophenyl urea group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N’-(2,4-difluorophenyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the 4-chlorobenzyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile, such as a pyridine derivative, under basic conditions.
Cyclization to form the dihydropyridinyl ring: The intermediate is then subjected to cyclization reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the dihydropyridinyl ring.
Introduction of the difluorophenyl urea group: The final step involves the reaction of the dihydropyridinyl intermediate with 2,4-difluorophenyl isocyanate under controlled conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N’-(2,4-difluorophenyl)urea may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N’-(2,4-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N’-(2,4-difluorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N’-(2,4-difluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Inhibiting or modulating their activity, leading to downstream effects on cellular processes.
Interfering with DNA or RNA: Affecting gene expression and protein synthesis.
Modulating signaling pathways: Influencing cellular communication and response mechanisms.
Comparison with Similar Compounds
N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N’-(2,4-difluorophenyl)urea can be compared with other similar compounds, such as:
N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N’-(2,4-dichlorophenyl)urea: Differing by the presence of chlorine atoms instead of fluorine atoms.
N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N’-(2,4-dimethylphenyl)urea: Differing by the presence of methyl groups instead of fluorine atoms.
Properties
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,4-difluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF2N3O2/c20-13-5-3-12(4-6-13)11-25-9-1-2-17(18(25)26)24-19(27)23-16-8-7-14(21)10-15(16)22/h1-10H,11H2,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSXMPMJWJWETK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)NC(=O)NC2=C(C=C(C=C2)F)F)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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